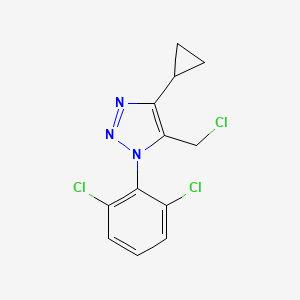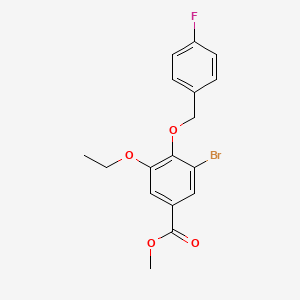![molecular formula C20H28O3Si B13024685 Trimethoxy(4'-pentyl-[1,1'-biphenyl]-4-yl)silane](/img/structure/B13024685.png)
Trimethoxy(4'-pentyl-[1,1'-biphenyl]-4-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethoxy(4’-pentyl-[1,1’-biphenyl]-4-yl)silane is an organosilicon compound that features a biphenyl group substituted with a pentyl chain and three methoxy groups attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethoxy(4’-pentyl-[1,1’-biphenyl]-4-yl)silane typically involves the reaction of 4’-pentyl-[1,1’-biphenyl]-4-yl magnesium bromide with trimethoxysilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually refluxed in an appropriate solvent, such as tetrahydrofuran (THF), for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of Trimethoxy(4’-pentyl-[1,1’-biphenyl]-4-yl)silane may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The product is then purified using techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethoxy(4’-pentyl-[1,1’-biphenyl]-4-yl)silane can undergo various types of chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Substitution: The silicon atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Condensation: Often facilitated by heating or the presence of a catalyst such as a metal oxide.
Substitution: Common nucleophiles include halides, alkoxides, and amines.
Major Products
Hydrolysis: Produces silanols.
Condensation: Produces siloxanes.
Substitution: Produces various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Trimethoxy(4’-pentyl-[1,1’-biphenyl]-4-yl)silane is used as a precursor in the synthesis of advanced materials, such as siloxane-based polymers and coatings. It is also employed in the functionalization of surfaces to impart hydrophobic or oleophobic properties.
Biology and Medicine
In biological research, this compound can be used to modify surfaces of biomaterials to improve biocompatibility or to create bioactive surfaces for cell culture applications.
Industry
In the industrial sector, Trimethoxy(4’-pentyl-[1,1’-biphenyl]-4-yl)silane is used in the production of specialty coatings, adhesives, and sealants. It is also utilized in the fabrication of electronic components and devices due to its insulating properties.
Wirkmechanismus
The effects of Trimethoxy(4’-pentyl-[1,1’-biphenyl]-4-yl)silane are primarily due to its ability to form strong covalent bonds with various substrates. The methoxy groups can be hydrolyzed to form silanol groups, which can then condense to form siloxane bonds. These bonds are responsible for the compound’s ability to modify surfaces and create durable coatings.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethoxysilane: A simpler compound with three methoxy groups attached to a silicon atom.
Vinyltriethoxysilane: Contains a vinyl group and three ethoxy groups attached to a silicon atom.
Glycidoxypropyl trimethoxysilane: Contains a glycidoxypropyl group and three methoxy groups attached to a silicon atom.
Uniqueness
Trimethoxy(4’-pentyl-[1,1’-biphenyl]-4-yl)silane is unique due to the presence of the biphenyl group with a pentyl chain, which imparts specific structural and functional properties. This makes it particularly useful in applications requiring hydrophobicity and thermal stability.
Eigenschaften
Molekularformel |
C20H28O3Si |
|---|---|
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
trimethoxy-[4-(4-pentylphenyl)phenyl]silane |
InChI |
InChI=1S/C20H28O3Si/c1-5-6-7-8-17-9-11-18(12-10-17)19-13-15-20(16-14-19)24(21-2,22-3)23-4/h9-16H,5-8H2,1-4H3 |
InChI-Schlüssel |
PAVGVOKXEYCKKV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)[Si](OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


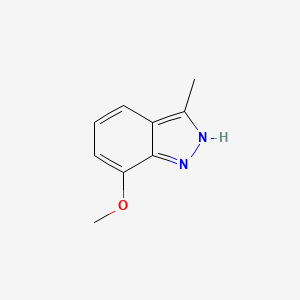
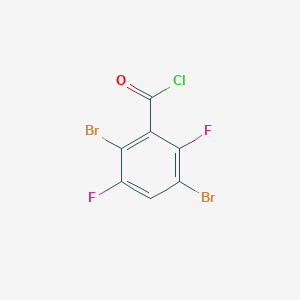
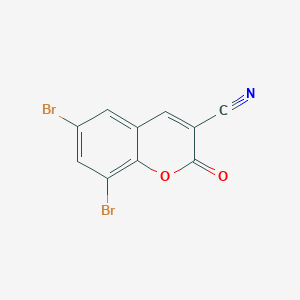
![(4'-Cyano-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B13024623.png)
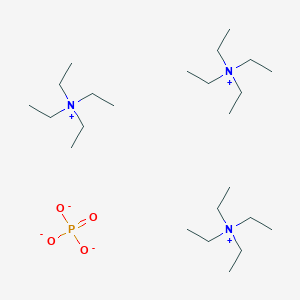
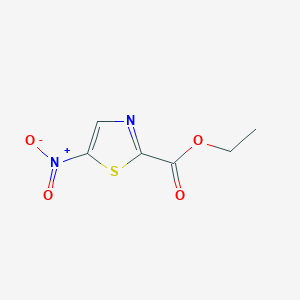
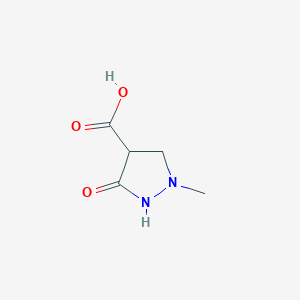


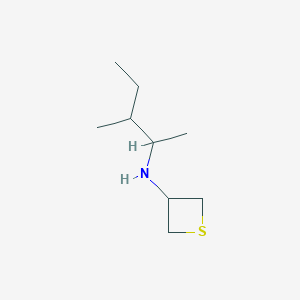
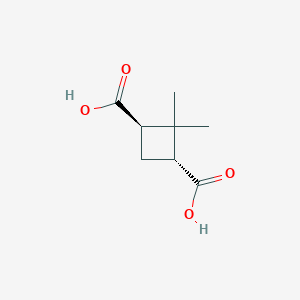
![4-Chloro-2-isopropylpyrido[3,4-d]pyrimidine](/img/structure/B13024661.png)
